molecular formula C17H18FN3O4S B3133289 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 385380-87-0

1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3133289
M. Wt: 379.4 g/mol
InChI Key: QHQRGYZFXGGXOH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the synthesized compound.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).


Scientific Research Applications

Synthesis and Antibacterial Activities

1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and its derivatives have been investigated for their synthesis processes and potential antibacterial activities. Studies have shown that certain derivatives exhibit notable antibacterial properties against various pathogens, highlighting the compound's relevance in developing new antibacterial agents (Wu Qi, 2014).

Anticancer Evaluation

Research into di- and trifunctional substituted 1,3-thiazoles, including compounds related to 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, has revealed significant anticancer activity. Screening across various cancer cell lines demonstrated that certain piperazine derivatives can effectively inhibit tumor cell growth, making them potential candidates for anticancer drug development (Kostyantyn Turov, 2020).

Thermal and Crystallographic Studies

The compound's thermal stability and crystal structure have been examined through detailed thermal and crystallographic studies. These insights are crucial for understanding the compound's physical properties and potential applications in material science (S. Awasthi et al., 2014).

Antimicrobial and Antiviral Activities

New derivatives of 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies have led to the identification of compounds with potent antimicrobial properties, as well as significant antiviral activities against specific viruses, providing a foundation for further exploration of these compounds in pharmaceutical applications (R. C. Krishna Reddy et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also involves detailing the safety measures to be taken while handling the compound.


Future Directions

This involves speculating on the potential applications of the compound and areas of future research.


Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)17-7-4-14(21(22)23)12-16(17)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQRGYZFXGGXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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